Methyl[2-methyl-1-(2-methylphenyl)propyl]amine
Overview
Description
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Amines can interact with a variety of biological targets. One common target is enzymes, where amines can act as substrates or inhibitors. Another common target is receptors, such as G-protein coupled receptors, where amines can act as agonists or antagonists .
Mode of Action
The interaction of amines with their targets often involves the formation of intermolecular forces such as hydrogen bonds and ionic bonds. The amine group (-NH2) is a polar functional group, meaning it has a region of positive charge (on the hydrogen atoms) and a region of negative charge (on the nitrogen atom). This allows it to form hydrogen bonds with other polar groups .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they can be involved in the synthesis or degradation of neurotransmitters, such as dopamine and serotonin .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their specific structure. In general, amines are well-absorbed in the gastrointestinal tract due to their polarity. They can be distributed throughout the body, including crossing the blood-brain barrier. Metabolism often involves reactions such as oxidation, reduction, and conjugation, and excretion can occur through the urine .
Result of Action
The molecular and cellular effects of amines depend on their specific targets and mode of action. For example, if an amine acts as an agonist at a receptor, it could trigger a cellular response such as the activation of a signal transduction pathway .
Action Environment
The action, efficacy, and stability of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine group, which can in turn affect its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in various physiological processes . The interaction with TAAR1 can influence neurotransmitter release and modulate synaptic transmission. Additionally, this compound can act as a substrate for monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TAAR1 can lead to changes in cyclic AMP (cAMP) levels, affecting downstream signaling pathways . This compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to TAAR1, leading to the activation of G protein-coupled signaling pathways . This activation results in the modulation of intracellular cAMP levels, which can influence various cellular processes. Additionally, this compound can inhibit or activate enzymes such as MAO, affecting the breakdown of monoamines and altering neurotransmitter levels . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to degradation and a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling and gene expression noted over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter release and influence behavior without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed . Threshold effects have been noted, with specific dosages required to achieve desired biochemical and physiological outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which catalyzes the breakdown of monoamines . This interaction can affect metabolic flux and alter metabolite levels within cells. Additionally, the compound can influence the activity of other enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the subcellular localization of this compound can impact its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
N,2-dimethyl-1-(2-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)12(13-4)11-8-6-5-7-10(11)3/h5-9,12-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDFWZDQEYNLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.